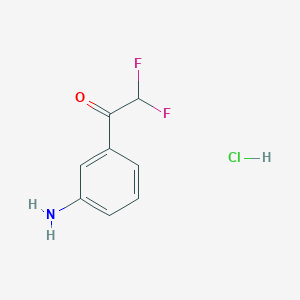
1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride is a chemical compound that features a phenyl ring substituted with an amino group at the third position and a difluoroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and difluoroacetic acid.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Condensation: The resulting 3-aminobenzaldehyde is then condensed with difluoroacetic acid under acidic conditions to form the target compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction step and automated systems for the condensation and salt formation steps.
化学反応の分析
Types of Reactions: 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(3-Nitrophenyl)-2,2-difluoroethan-1-one.
Reduction: 1-(3-Aminophenyl)-2,2-difluoroethanol.
Substitution: N-acyl or N-alkyl derivatives of the original compound.
科学的研究の応用
1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
作用機序
The mechanism of action of 1-(3-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride depends on its application:
Biochemical Probes: The amino and carbonyl groups can form covalent bonds with biological macromolecules, allowing for the study of protein-ligand interactions.
Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1-(4-Aminophenyl)-2,2-difluoroethan-1-one hydrochloride: Similar structure but with the amino group at the fourth position.
1-(3-Aminophenyl)-2,2-dichloroethan-1-one hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
特性
IUPAC Name |
1-(3-aminophenyl)-2,2-difluoroethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-8(10)7(12)5-2-1-3-6(11)4-5;/h1-4,8H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAMYLPVCQWIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
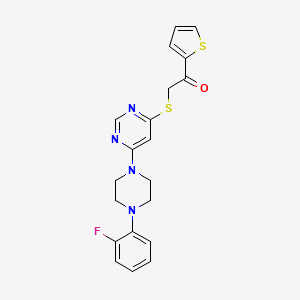
![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)
![N-(4-{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2369847.png)
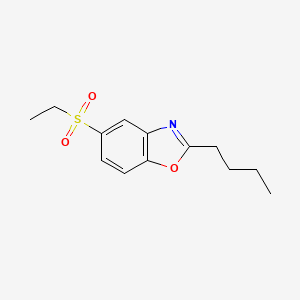
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)
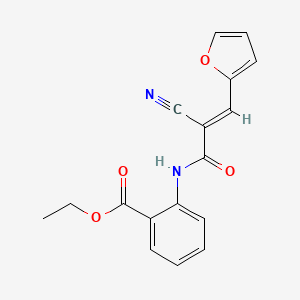
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2369856.png)
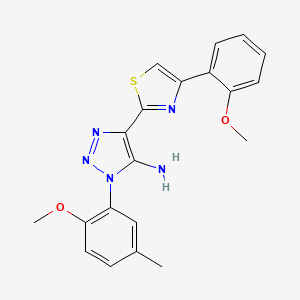
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)

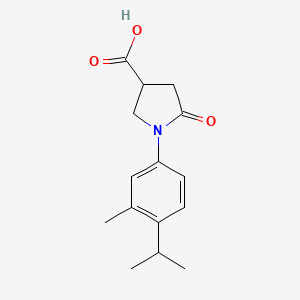
![3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid](/img/structure/B2369863.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)

